molecular formula C9H11N5 B023571 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole CAS No. 144035-22-3

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

Cat. No.: B023571
CAS No.: 144035-22-3
M. Wt: 189.22 g/mol
InChI Key: FUJKUTJPEGEMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, also known as this compound, is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Supramolecular Interactions and Applications : 1,2,3-triazoles, including derivatives of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, are known for their diverse supramolecular interactions. These interactions make them a versatile functional unit for applications in anion recognition, catalysis, and photochemistry beyond click chemistry (Schulze & Schubert, 2014).

  • Antimicrobial and Antitubercular Activity : Some newly synthesized 1,2,4-triazoles demonstrate promising antimicrobial and antitubercular activities. For example, a particular compound was found to have better antitubercular activity than the drug rifampicin (Patel, Khan, & Rajani, 2010).

  • Anticancer Potential : Fluorescent 1,2,4-triazole-peptide conjugates show promising anticancer activity against pediatric brain tumor cells and human embryonic kidney cell line (HEK293). This suggests potential applications as target-specific anticancer drugs (Ajmal, Yunus, Graham, & Leblanc, 2019).

  • Anti-Inflammatory and Antibacterial Properties : Novel 1,2,4-triazole derivatives have been found to exhibit high antibacterial, antifungal, and anti-inflammatory activities, surpassing some commercial antibiotics in effectiveness (El-Reedy & Soliman, 2020).

  • Applications in Organic Synthesis : The compound has been used in a one-pot method for the synthesis of 4-Aryl-1H-1,2,3-triazoles, which has potential applications in organic synthesis (Zhang, Kuang, & Yang, 2009).

  • Urease Inhibition and Antioxidant Activities : Synthesized compounds of this class have demonstrated excellent urease inhibition, potent antioxidant, and significant antibacterial activities (Hanif et al., 2012).

  • Cyclin-Dependent Kinase 5 Inhibition : A new triazole compound, potentially including derivatives of this compound, has shown inhibitory effects on cyclin-dependent kinase 5 enzyme, a promising avenue for the synthesis and design of new compounds with biological activities (Srivastava et al., 2016).

  • Antibacterial and Antifungal Activity : 4-Substituted-5-Aryl-1,2,4-Triazoles, which could include the studied compound, have shown promising antibacterial and antifungal activity against various bacteria and fungi (Colanceska-Ragenovic et al., 2001).

Future Directions

As “1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole” is used for scientific research and development , its future directions would likely involve further exploration of its properties and potential applications in various fields of study.

Biochemical Analysis

Biochemical Properties

1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. For instance, it has been observed to interact with enzymes such as DNA gyrase, where it inhibits the enzyme’s activity by binding to its active site . This interaction is facilitated by the hydrazinyl group, which forms hydrogen bonds with the enzyme’s active site residues, thereby inhibiting its function.

Cellular Effects

The effects of this compound on cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis. This effect is mediated through the activation of the p53 signaling pathway, which leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Additionally, this compound has been shown to inhibit the activity of key metabolic enzymes, thereby disrupting cellular metabolism and leading to cell death.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with DNA gyrase involves the formation of hydrogen bonds between the hydrazinyl group and the enzyme’s active site residues . This binding prevents the enzyme from catalyzing the supercoiling of DNA, thereby inhibiting DNA replication and transcription. Additionally, this compound has been shown to induce changes in gene expression by modulating the activity of transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to a decrease in its efficacy in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to inhibit key metabolic enzymes, leading to the accumulation of toxic metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and reduction . These metabolic reactions lead to the formation of various metabolites, some of which retain biological activity. The compound’s interaction with metabolic enzymes can also affect metabolic flux, leading to changes in metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be taken up by cells through active transport mechanisms, and it can accumulate in specific tissues, including the liver and kidneys . This accumulation can lead to localized effects, including tissue-specific toxicity at high doses.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is known to localize to the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments. The nuclear localization of this compound is essential for its ability to inhibit DNA gyrase and modulate gene expression.

Properties

IUPAC Name

[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14/h1-4,6-7,13H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJKUTJPEGEMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144035-22-3, 212248-62-9
Record name 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144035223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 1-[(4-hydrazinylphenyl)methyl]-, hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-((4-HYDRAZINYLPHENYL)METHYL)-1H-1,2,4-TRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/335U9MFY9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
Reactant of Route 3
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
Reactant of Route 5
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.